REACTION_CXSMILES
|
[I:1][C:2]1[C:7](I)=[CH:6][C:5]([O:9][CH3:10])=[C:4]([O:11][CH3:12])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[I:1][C:2]1[C:7]([N+:13]([O-:15])=[O:14])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([O:11][CH3:12])[CH:3]=1
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(C=C1I)OC)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
TEMPERATURE
|
Details
|
The clear mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by CH2Cl2 (100 mL) three times
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated NaHCO3 solution (200 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |